1-Bromo-2,2-difluorobutane

Description

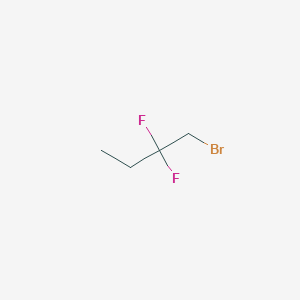

1-Bromo-2,2-difluorobutane (C₄H₇BrF₂) is a halogenated alkane featuring a bromine atom on the first carbon and two fluorine atoms on the second carbon of a butane backbone. This compound combines the steric and electronic effects of halogens, making it a versatile intermediate in organic synthesis. The presence of fluorine atoms introduces strong electronegativity and dipole interactions, influencing its reactivity and physical properties.

Properties

IUPAC Name |

1-bromo-2,2-difluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrF2/c1-2-4(6,7)3-5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGQKTGACVBAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CBr)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311437 | |

| Record name | 1-Bromo-2,2-difluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428-61-5 | |

| Record name | 1-Bromo-2,2-difluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,2-difluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,2-difluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-difluorobutane can be synthesized through several methods. One common approach involves the bromination of 2,2-difluorobutane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to maintain consistent quality. The use of continuous flow reactors and automated systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,2-difluorobutane undergoes various chemical reactions, including:

Nucleophilic Substitution (SN1 and SN2): This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).

Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Major Products:

Substitution Reactions: The major products of nucleophilic substitution reactions include 2,2-difluorobutane derivatives where the bromine atom is replaced by the nucleophile.

Elimination Reactions: The primary product of elimination reactions is 2,2-difluorobutene.

Scientific Research Applications

1-Bromo-2,2-difluorobutane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: While specific biological applications are limited, its derivatives are studied for potential biological activity.

Medicine: Research is ongoing to explore its potential use in pharmaceutical synthesis and drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-difluorobutane in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms leads to the formation of a double bond, resulting in an alkene .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-Bromobutane (C₄H₉Br) :

- Lacks fluorine substituents, resulting in lower polarity and weaker dipole-dipole interactions.

- Higher SN2 reactivity due to minimal steric hindrance at the C1 position .

- Boiling point: ~101–102°C (predominantly governed by London dispersion forces).

- Applications: Common alkylating agent in nucleophilic substitutions.

- Steric hindrance at C2 may reduce SN2 reactivity compared to 1-bromobutane but enhance E2 elimination pathways. Predicted boiling point: Higher than 1-bromobutane (due to dipole interactions) but lower than 1-bromo-1,1,2,2-tetrafluorobutane .

1-Bromo-1,1,2,2-tetrafluorobutane (C₄H₅BrF₄) :

- Additional fluorines on C1 and C2 amplify electronegativity and steric bulk.

- Boiling point: Likely >120°C (fluorine’s strong dipole interactions).

- Reduced SN2 reactivity due to extreme steric hindrance and electron-withdrawing effects.

- Applications: Specialty solvent or intermediate in fluorinated material synthesis .

4-Bromo-1,1,1-trifluoro-2-methylbutane (C₅H₈BrF₃) :

Reactivity Trends in Substitution Reactions

highlights that branching near the reactive center reduces SN2 reactivity. For example:

- 1-Bromo-2,2-dimethylpropane (neopentyl bromide) : Extremely low SN2 reactivity due to severe steric hindrance.

- 1-Bromo-2,2-difluorobutane : Fluorines, though small, introduce moderate steric hindrance and electron withdrawal. Reactivity likely falls between 1-bromobutane and neopentyl bromide .

| Compound | SN2 Reactivity | Key Influencing Factors |

|---|---|---|

| 1-Bromobutane | High | Minimal steric hindrance |

| This compound | Moderate | Fluorine’s steric/electronic effects |

| Neopentyl bromide | Very Low | Severe branching at C2 |

Biological Activity

1-Bromo-2,2-difluorobutane (C4H7BrF2) is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the presence of bromine and fluorine substituents on a butane backbone. The compound can be synthesized through various halogenation methods involving butane derivatives. Typical synthesis routes include:

- Halogenation Reactions : Sequential addition of bromine and fluorine to butane under controlled conditions.

- Catalytic Processes : Utilization of catalysts to enhance the yield and selectivity of the halogenation process.

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through non-covalent interactions such as halogen bonding. These interactions can influence various biochemical pathways, making it a candidate for further research in pharmacology and toxicology.

Antimicrobial Activity

Recent studies have shown that halogenated compounds like this compound exhibit antimicrobial properties. For instance, it has been evaluated against different microbial strains, demonstrating varying degrees of inhibition.

Table 1: Antimicrobial Activity Results

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

Data derived from laboratory assays examining the compound's efficacy against common pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to assess the safety profile of this compound. The compound has shown selective toxicity towards certain cancer cell lines while exhibiting lower toxicity towards normal cells.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 25 | 4.0 |

| MCF-7 | 30 | 3.5 |

| Normal Fibroblasts | >100 | - |

IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

Several case studies have documented the biological effects of halogenated compounds similar to this compound:

- Study on Antimalarial Activity : A series of halogenated compounds were tested for their antimalarial properties against Plasmodium falciparum. While not directly tested, structural analogs exhibited promising results with IC50 values in the low micromolar range.

- In Vitro Toxicity Evaluation : A study assessed the cytotoxic effects of various halogenated butanes on human cancer cell lines. Although specific data for this compound was limited, related compounds demonstrated significant anti-proliferative effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.